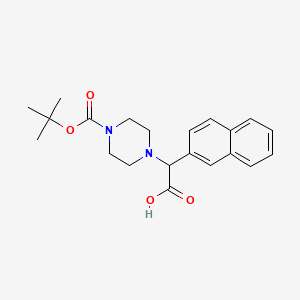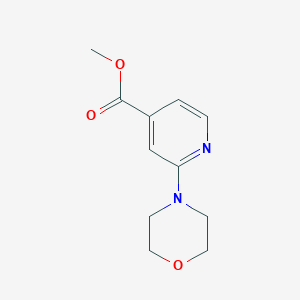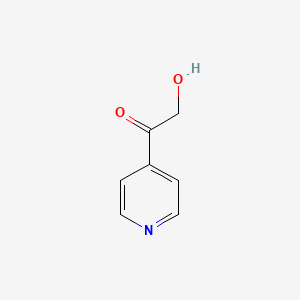
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
Vue d'ensemble
Description
The compound “2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid” is a type of organic compound. It is also known as 2-(((tert-Butoxycarbonyl)(phenyl)amino)acetic acid . The CAS number of this compound is 150806-61-4 .
Molecular Structure Analysis
The molecular formula of “2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid” is C13H17NO4 . The molecular weight is 251.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or a scientific publication.Applications De Recherche Scientifique
Supramolecular Chemistry and Material Science
n-boc-n-phenylanthranilic acid: has been utilized in the synthesis of trinuclear zinc complexes . These complexes are of interest due to their potential applications in supramolecular chemistry and material science. They have shown promise in binding to the main protease of SARS-CoV-2, which could lead to the development of novel antiviral agents.
Catalysis
Metal complexes derived from n-boc-n-phenylanthranilic acid have been studied for their catalytic properties . These complexes can catalyze the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant industrial importance due to the application of 4-aminophenol in pharmaceutical drug preparation.
Antipathogenic Activity
The anthranilate metal complexes, which include derivatives of n-boc-n-phenylanthranilic acid , exhibit antipathogenic properties . They have been tested against various pathogens, including bacteria and fungi, showing potential as antimicrobial and antifungal agents.
Pharmacological Precursor
n-boc-n-phenylanthranilic acid: serves as a pharmacological precursor in the synthesis of various drugs . It is used to create anti-neoplastic, anti-inflammatory, and anti-malarial medications, as well as α-glucosidase inhibitors, highlighting its versatility in drug design.
Ergogenic Supplements
Amino acids and their derivatives, such as n-boc-n-phenylanthranilic acid , are commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage.
Organic Synthesis
n-boc-n-phenylanthranilic acid: is a key reagent in organic synthesis, particularly in the preparation of amino acid derivatives and peptides . Its protective tert-butoxycarbonyl group is crucial for peptide synthesis, as it protects the amino group during the synthesis process.
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
Mode of Action
As a tyrosine derivative , it may interact with the biochemical processes involving tyrosine. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Therefore, it’s plausible that n-boc-n-phenylanthranilic acid could influence these neurotransmitter systems.
Propriétés
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWFMXIQDTWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373782 | |
| Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |
CAS RN |
669713-65-9 | |
| Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



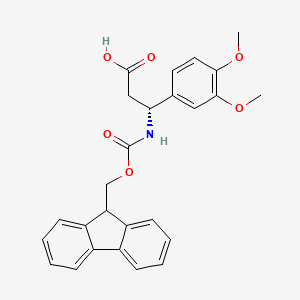
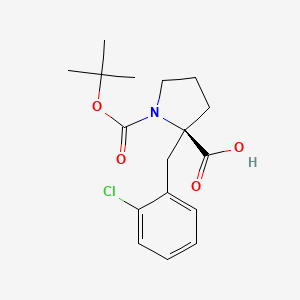


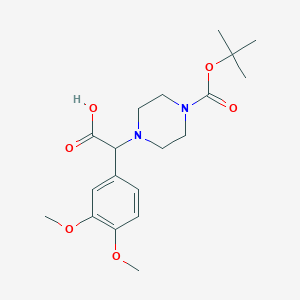




![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)
